N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound with a unique structure that combines a thiophene ring, an oxane ring, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the individual components. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the oxane ring can be formed via an intramolecular cyclization reaction. The benzothiadiazole moiety is usually prepared through a condensation reaction involving o-phenylenediamine and sulfur-containing reagents.
The final step involves the coupling of these components under specific reaction conditions, such as the use of a strong base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide) to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole moiety can be reduced to form dihydrobenzothiadiazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzothiadiazole moiety can produce dihydrobenzothiadiazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Its properties may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the thiophene and benzothiadiazole moieties may participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can be compared to other compounds with similar structures, such as:
Thiophene derivatives: These compounds share the thiophene ring and may have similar redox properties.
Benzothiadiazole derivatives: These compounds share the benzothiadiazole moiety and may have similar biological activities.
Sulfonamides: These compounds share the sulfonamide group and may have similar interactions with proteins.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
Biological Activity
N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide (CAS Number: 2320725-89-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thiophene ring, an oxane ring, and a benzothiadiazole moiety. Its molecular formula is C16H17N3O3S3, with a molecular weight of 395.5 g/mol. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is likely influenced by its ability to interact with specific proteins and enzymes. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. Additionally, the thiophene and benzothiadiazole moieties may participate in redox reactions that affect cellular processes.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of related compounds bearing similar structural motifs. For instance, derivatives of benzothiazoles with 1,3,4-thiadiazole exhibited significant cytotoxicity against various cancer cell lines:
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
4f | 5.05 | HePG-2 (Hepatocellular Carcinoma) |
4r | 8.10 | HePG-2 |
Sorafenib | 9.18 | HePG-2 |
These findings indicate that compounds with similar structures to this compound may also exhibit potent anticancer properties .
Case Studies and Research Findings
- Anticancer Activity : In a study exploring the anticancer properties of thiophene derivatives, it was found that certain compounds could induce apoptosis in cancer cells. For example, compound 4f led to a significant increase in apoptotic cells compared to control groups . This suggests that this compound may similarly promote programmed cell death in malignancies.
- Antimicrobial Properties : The broader class of compounds containing the 1,3,4-thiadiazole moiety has been associated with antimicrobial activities against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive bacteria and fungi . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.
Properties
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c20-25(21,14-3-1-2-13-15(14)19-24-18-13)17-11-16(5-7-22-8-6-16)12-4-9-23-10-12/h1-4,9-10,17H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHPQSOHDXDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.